CACT Inhibitory Potency Across Acylcarnitines
In a direct comparative study using rat liver mitochondria, (+)-decanoylcarnitine (the active enantiomer of Decanoyl-L-carnitine chloride) was shown to be a remarkably potent inhibitor of carnitine-acylcarnitine translocase (CACT) with an IC50 of approximately 5 µM. This is 7-fold more potent than (+)-octanoylcarnitine and (+)-palmitoylcarnitine, which both exhibited an IC50 of approximately 35 µM under identical assay conditions [1]. In stark contrast, (+)-hexanoylcarnitine was a weak inhibitor with an IC50 greater than 200 µM, and (+)-acetylcarnitine had no effect on CACT [1].
| Evidence Dimension | Inhibition of mitochondrial carnitine-acylcarnitine translocase (CACT) |
|---|---|
| Target Compound Data | IC50 ~5 µM |
| Comparator Or Baseline | (+)-Octanoylcarnitine: IC50 ~35 µM; (+)-Palmitoylcarnitine: IC50 ~35 µM; (+)-Hexanoylcarnitine: IC50 >200 µM; (+)-Acetylcarnitine: no effect |
| Quantified Difference | 7-fold greater potency than C8 and C16 esters; >40-fold greater potency than C6 ester |
| Conditions | Assay using isolated rat liver mitochondria |
Why This Matters
This dramatic difference in potency enables researchers to use Decanoyl-L-carnitine chloride as a highly selective tool to inhibit CACT, a specific component of the mitochondrial fatty acid transport system, at low micromolar concentrations where other acylcarnitines would be ineffective or require much higher doses.
- [1] Baillet L, et al. Elucidation of the mechanism by which (+)-acylcarnitines inhibit mitochondrial fatty acid transport. J Biol Chem. 2000;275(47):36766-36768. View Source
